2-(2-Hydroxy-3-(4-(diphenylmethyl)-1-piperazinyl)propoxy)-N-(1H-indol-4-yl)benzamide oxalate
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Overview
Description
2-(2-Hydroxy-3-(4-(diphenylmethyl)-1-piperazinyl)propoxy)-N-(1H-indol-4-yl)benzamide oxalate is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its intricate molecular structure, which includes an indole moiety, a piperazine ring, and a benzamide group. Its unique structure makes it a valuable subject of study in medicinal chemistry, pharmacology, and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-3-(4-(diphenylmethyl)-1-piperazinyl)propoxy)-N-(1H-indol-4-yl)benzamide oxalate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Formation of the Benzamide Group: This step involves the reaction of an amine with a benzoyl chloride derivative to form the benzamide linkage.
Final Assembly and Oxalate Formation: The final compound is assembled through a series of coupling reactions, followed by the addition of oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and high-throughput screening of reaction conditions are often employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-3-(4-(diphenylmethyl)-1-piperazinyl)propoxy)-N-(1H-indol-4-yl)benzamide oxalate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the indole and benzamide rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenated compounds and strong bases or acids are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions include oxindole derivatives, reduced alcohols or amines, and various substituted indole and benzamide derivatives.
Scientific Research Applications
2-(2-Hydroxy-3-(4-(diphenylmethyl)-1-piperazinyl)propoxy)-N-(1H-indol-4-yl)benzamide oxalate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-3-(4-(diphenylmethyl)-1-piperazinyl)propoxy)-N-(1H-indol-4-yl)benzamide oxalate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The indole moiety is particularly important for its binding affinity, while the piperazine ring enhances its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxy-3-(4-(diphenylmethyl)-1-piperazinyl)propoxy)-N-(1H-indol-3-yl)benzamide oxalate
- 2-(2-Hydroxy-3-(4-(diphenylmethyl)-1-piperazinyl)propoxy)-N-(1H-indol-5-yl)benzamide oxalate
- 2-(2-Hydroxy-3-(4-(diphenylmethyl)-1-piperazinyl)propoxy)-N-(1H-indol-6-yl)benzamide oxalate
Uniqueness
The uniqueness of 2-(2-Hydroxy-3-(4-(diphenylmethyl)-1-piperazinyl)propoxy)-N-(1H-indol-4-yl)benzamide oxalate lies in its specific substitution pattern, which confers distinct biological and chemical properties. The position of the indole moiety and the specific arrangement of functional groups contribute to its unique binding characteristics and reactivity, making it a valuable compound for research and development.
Properties
CAS No. |
129323-58-6 |
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Molecular Formula |
C37H38N4O7 |
Molecular Weight |
650.7 g/mol |
IUPAC Name |
2-[3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropoxy]-N-(1H-indol-4-yl)benzamide;oxalic acid |
InChI |
InChI=1S/C35H36N4O3.C2H2O4/c40-28(24-38-20-22-39(23-21-38)34(26-10-3-1-4-11-26)27-12-5-2-6-13-27)25-42-33-17-8-7-14-30(33)35(41)37-32-16-9-15-31-29(32)18-19-36-31;3-1(4)2(5)6/h1-19,28,34,36,40H,20-25H2,(H,37,41);(H,3,4)(H,5,6) |
InChI Key |
GPFZTJYNBOMKSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2C(=O)NC3=CC=CC4=C3C=CN4)O)C(C5=CC=CC=C5)C6=CC=CC=C6.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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